Cas no 6863-58-7 (Butane, 2,2'-oxybis-)

Butane, 2,2'-oxybis- structure
Butane, 2,2'-oxybis- structure
Product Name:Butane, 2,2'-oxybis-
CAS No:6863-58-7
MF:C8H18O
MW:130.227922916412
MDL:MFCD00039921
CID:508829
PubChem ID:24873677
Update Time:2024-10-28

Butane, 2,2'-oxybis- Chemical and Physical Properties

Names and Identifiers

    • Butane, 2,2'-oxybis-
    • sec-Butyl Ether (DL- and meso- mixture)(stabilized with HQ)
    • 2,2'-Oxybisbutane
    • 2-butan-2-yloxybutane
    • sec-Butyl Ether (DL- and meso- mixture)
    • Benzenesulfonyl isocyanate
    • Di-sec-butyl Ether (DL- and meso- mixture) (stabilized with HQ)
    • Di-sec-Butyl ether
    • sec-Butyl ether
    • DTXSID6027636
    • di-sec. butyl ether
    • sec-Butyl ether (stab.with HQ)
    • D89852
    • 2-Sec-butoxybutane #
    • Q29644891
    • di-s-butyl ether
    • DB-055172
    • 6863-58-7
    • MFCD00039921
    • NCGC00248951-01
    • BRN 1733014
    • Propane, 1-methyl-1,1'-oxybis
    • sec-Butyl ether, 96%
    • D1405
    • Bis(2-butyl) ether
    • NS00021331
    • 8AWU5LAY06
    • 2,2'-oxydibutane
    • SCHEMBL147241
    • AKOS015912647
    • EINECS 229-961-6
    • CHEMBL3184223
    • DTXCID207636
    • 0-01-00-00372 (Beilstein Handbook Reference)
    • di (sec-butyl) ether
    • UNII-8AWU5LAY06
    • Bis(2-butyl)ether
    • Tox21_201188
    • NCGC00258740-01
    • (sec-C4H9)2O
    • 2-Sec-butoxybutane
    • CAS-6863-58-7
    • InChI=1/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
    • Di-sec-butylether
    • HHBZZTKMMLDNDN-UHFFFAOYSA-
    • MDL: MFCD00039921
    • Inchi: InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
    • InChI Key: HHBZZTKMMLDNDN-UHFFFAOYSA-N
    • SMILES: CCC(C)OC(C)CC

Computed Properties

  • Exact Mass: 130.13600
  • Monoisotopic Mass: 130.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 53.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7

Experimental Properties

  • Density: 0.759 g/mL at 25 °C(lit.)
  • Melting Point: -100°C
  • Boiling Point: 121°C
  • Flash Point: Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
  • Refractive Index: n20/D 1.394(lit.)
  • PSA: 9.23000
  • LogP: 2.60000

Butane, 2,2'-oxybis- Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:UN 1149 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: 16
  • RTECS:EQ2220000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R; R10; R20
  • Storage Condition:Warehouse ventilation and low temperature drying,WithOxidizing agent,Separate storage of food raw materials
  • HazardClass:3
  • PackingGroup:III

Butane, 2,2'-oxybis- Customs Data

  • HS CODE:2909199090
  • Customs Data:

    China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Butane, 2,2'-oxybis- Pricemore >>

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